MPEP hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de MPEP involucra varios pasos, comenzando con la preparación de 2-metil-6-(feniletinil)piridina, que luego se convierte en su sal de clorhidrato . Los pasos clave incluyen:

Alquilación: La reacción de 2-metilpiridina con fenilacetileno en presencia de una base como carbonato de potasio.

Formación de Clorhidrato: La 2-metil-6-(feniletinil)piridina resultante luego se trata con ácido clorhídrico para formar clorhidrato de MPEP.

Métodos de Producción Industrial

La producción industrial del clorhidrato de MPEP sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de MPEP sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Profile

MPEP hydrochloride exhibits several key biological activities:

- mGluR5 Antagonism : MPEP shows a high selectivity for mGluR5 with an IC50 of approximately 36 nM, effectively inhibiting phosphoinositide hydrolysis stimulated by mGluR5 agonists in vitro and in vivo .

- Positive Allosteric Modulation : It also acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity under certain conditions .

Neuroprotection and Neurodegenerative Diseases

MPEP has been investigated for its neuroprotective properties. Studies have demonstrated that it can reduce excitotoxicity mediated by glutamate and NMDA receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Neuroprotective Effects : In primary rat neuronal cultures, MPEP significantly reduced cell death induced by glutamate and NMDA at concentrations as low as 20 µM .

- Parkinson's Disease Models : Research indicates that mGluR5 antagonists like MPEP may mitigate symptoms associated with Parkinson's disease by modulating glutamatergic transmission .

Pain Management

MPEP has shown promise in preclinical models for managing pain, particularly inflammatory pain:

- Reversal of Hyperalgesia : In rat models, MPEP effectively reversed mechanical hyperalgesia in inflamed tissues, suggesting its potential utility in treating chronic pain conditions .

- Role in Pain Pathways : Its action on mGluR5 may influence pain pathways, providing a basis for further research into its therapeutic applications for conditions like neuropathic pain .

Behavioral Studies

The compound has been utilized in behavioral studies to understand the role of mGluR5 in addiction and anxiety:

- Addiction Models : MPEP's antagonistic effects on mGluR5 have been linked to reductions in drug-seeking behavior in animal models, indicating its potential as a therapeutic agent for substance use disorders .

- Anxiety and Stress Responses : Research suggests that modulation of mGluR5 can affect anxiety-like behaviors, making MPEP a candidate for anxiety disorder treatments .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Involving this compound

Mecanismo De Acción

El clorhidrato de MPEP ejerce sus efectos uniéndose al receptor de glutamato metabotrópico 5 (mGlu5) y actuando como un antagonista no competitivo . Esta unión inhibe la actividad del receptor, lo que lleva a una disminución de la señalización del glutamato. Además, actúa como un modulador alostérico positivo en el receptor de glutamato metabotrópico 4 (mGlu4), mejorando la respuesta del receptor al glutamato . Estas acciones modulan varios objetivos moleculares y vías involucradas en los procesos neurológicos .

Comparación Con Compuestos Similares

Compuestos Similares

MTEP: Otro antagonista mGlu5 con propiedades similares pero diferente potencia y selectividad.

LY456236: Un compuesto con efectos ansiolíticos similares al clorhidrato de MPEP.

Singularidad

El clorhidrato de MPEP es único debido a su doble acción como antagonista mGlu5 y modulador alostérico positivo en los receptores mGlu4 . Esta doble funcionalidad lo convierte en una valiosa herramienta en la investigación para estudiar los complejos roles de los receptores de glutamato en el cerebro .

Actividad Biológica

MPEP hydrochloride, or 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and addiction. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects in various models, and potential therapeutic applications.

MPEP functions primarily as a non-competitive antagonist at mGluR5 receptors, with an IC50 value of approximately 36 nM . By inhibiting this receptor, MPEP modulates glutamatergic signaling pathways that are crucial for synaptic plasticity and cognitive functions. Additionally, MPEP acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity without directly activating them .

Neuroprotective Properties

Research has demonstrated that MPEP exhibits neuroprotective effects in various models. For instance, it has been shown to reduce NMDA receptor-mediated excitotoxicity in primary rat neuronal cultures at concentrations as low as 20 µM . This suggests that MPEP may protect neurons from glutamate-induced injury, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Cognitive Enhancement

In studies involving Fmr1 knockout (KO) mice, which model Fragile X syndrome, MPEP administration improved maze learning performance by reducing errors and impulsivity . The treatment also reversed deficits in post-synaptic density protein 95 (PSD-95), indicating a restoration of synaptic function. These findings suggest that MPEP may have potential as a cognitive enhancer in certain genetic models of cognitive impairment.

Addiction and Substance Use Disorders

MPEP has been investigated for its effects on addiction-related behaviors. In animal models, it has been shown to attenuate ethanol-seeking behavior and reduce operant self-administration of ethanol in a dose-dependent manner . Furthermore, MPEP suppresses addiction-like behaviors associated with cocaine and nicotine, indicating its potential utility in treating substance use disorders .

Table 1: Summary of Biological Activities of this compound

Propiedades

Número CAS |

219911-35-0 |

|---|---|

Fórmula molecular |

C14H12ClN |

Peso molecular |

229.70 g/mol |

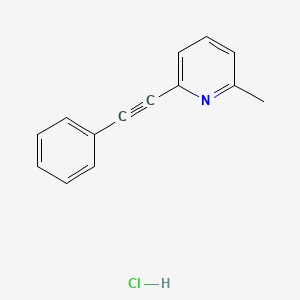

Nombre IUPAC |

2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |

Clave InChI |

PKDHDJBNEKXCBI-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl |

SMILES canónico |

CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |

Apariencia |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

96206-92-7 |

Sinónimos |

2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.